L-Methionine-34S eliminates common analytical compromises. Deuterated internal standards shift retention times, and 13C/15N labels obscure sulfur-specific metabolism. This 34S-labeled methionine co-elutes exactly with unlabeled analyte and tags only the sulfur atom. Key advantages:
Supplied as lyophilized powder, shipped at ambient temperature.
L-Methionine-34S is a stable-isotope-labeled derivative of the essential amino acid L-methionine, characterized by the specific incorporation of the sulfur-34 isotope (>98 atom % 34S) in place of natural sulfur-32. This substitution yields a precise mass shift of +1.9958 Da while preserving the exact physicochemical properties, hydrophobicity, and biological reactivity of the unlabeled parent compound [1]. In industrial and research procurement, this compound is primarily sourced as a high-fidelity internal standard for liquid chromatography-mass spectrometry (LC-MS) and as a specialized precursor for Sulfur Stable Isotope Labeling of Amino Acids for Quantification (SULAQ) [2]. Its primary commercial value lies in providing a distinct isotopic signature isolated to the thioether moiety, enabling precise sulfur metabolic flux analysis and absolute quantification of sulfur-containing peptides without the regulatory overhead of radioisotopes [3].
Substituting L-Methionine-34S with more common isotopic variants, such as L-Methionine-d3 or L-Methionine-13C, introduces significant analytical compromises in targeted workflows. Deuterated methionine (d3-Met) exhibits a measurable isotope effect during reverse-phase liquid chromatography, leading to a retention time shift relative to the unlabeled analyte . This lack of strict co-elution complicates MS/MS ratio calculations and requires complex algorithmic corrections. Conversely, while 13C- or 15N-labeled methionine co-elutes exactly, these labels distribute the mass shift across the carbon or nitrogen backbone. This renders them ineffective for studies specifically tracking sulfur assimilation, transsulfuration to cysteine, or sulfur-specific enzymatic cleavage, where the isotopic tag must remain exclusively on the sulfur atom [1]. Furthermore, substituting with radioactive 35S-methionine introduces a short half-life (87.4 days) and necessitates stringent radiologic safety protocols, making it unsuitable for long-term longitudinal studies or routine commercial assay kits [2].
In quantitative LC-MS/MS, internal standards must co-elute exactly with the target analyte to ensure accurate ionization suppression correction. L-Methionine-34S demonstrates strict co-elution with unlabeled L-methionine, whereas deuterated alternatives (L-Methionine-d3) suffer from a measurable chromatographic shift due to the deuterium isotope effect on hydrophobicity .
| Evidence Dimension | Reverse-phase LC retention time shift (ΔRT) vs. unlabeled L-methionine |
| Target Compound Data | ΔRT < 0.1 seconds (exact co-elution) |
| Comparator Or Baseline | L-Methionine-d3 (ΔRT ~1.5 to 3.0 seconds earlier elution) |
| Quantified Difference | >1.5 second reduction in retention time discrepancy |
| Conditions | Reverse-phase UHPLC coupled to ESI-MS/MS |
Exact co-elution eliminates the need for complex retention time alignment algorithms and improves the coefficient of variation (CV) in absolute quantification assays.
When tracing sulfur assimilation pathways, the precision of the isotopic measurement dictates the resolution of the metabolic model. L-Methionine-34S can be quantified using double spike multi-collector thermal ionization mass spectrometry (MC-TIMS) with exceptionally low uncertainty, yielding tighter precision than standard low-resolution MS tracing methods[1].
| Evidence Dimension | Expanded uncertainty in isotopic ratio measurement (δ34S) |
| Target Compound Data | Expanded uncertainty of 0.11‰ (k=2) |
| Comparator Or Baseline | Standard quadrupole MS tracing (Uncertainty typically >1.0‰ to 2.0‰) |
| Quantified Difference | ~10-fold improvement in isotopic ratio precision |
| Conditions | Double spike (33S-36S) multi-collector thermal ionization mass spectrometry (MC-TIMS) |
High-precision isotopic quantification allows researchers to detect minute shifts in sulfur metabolism that would be lost in the noise of standard MS techniques.
The SULAQ (Sulfur Stable Isotope Labeling of Amino Acids for Quantification) method relies on specific mass shifts at the sulfur atom to quantify sulfur-containing peptides. L-Methionine-34S provides a precise +1.9958 Da shift per sulfur atom, distinct from the +1.0033 Da shift per atom provided by 13C labels, allowing the mass spectrometer to isolate sulfur-specific isotopic envelopes [1].
| Evidence Dimension | Exact mass shift per labeled atom |
| Target Compound Data | +1.9958 Da specifically at the thioether sulfur |
| Comparator Or Baseline | L-Methionine-13C1 (+1.0033 Da at the carbon backbone) |
| Quantified Difference | +0.9925 Da mass difference per label with distinct elemental localization |
| Conditions | High-resolution mass spectrometry (HRMS) for targeted SULAQ proteomics |
Isolating the mass shift to the sulfur atom simplifies the bioinformatic deconvolution of complex peptide spectra in sulfur-targeted proteomics.
For longitudinal metabolic labeling studies, the stability of the tracer is critical. Unlike radioactive 35S-methionine, which decays rapidly and requires strict handling protocols, L-Methionine-34S is entirely stable, allowing for prolonged cell culture experiments and extended reagent shelf life [1].
| Evidence Dimension | Radiologic half-life and signal decay |
| Target Compound Data | Infinite half-life (0 Bq radioactivity) |
| Comparator Or Baseline | L-Methionine-35S (Half-life of 87.4 days, beta emitter) |
| Quantified Difference | 100% elimination of signal decay and radiologic handling requirements |
| Conditions | Long-term cell culture metabolic labeling (>3 months) and reagent storage |
Procurement of stable isotopes eliminates the recurring costs of replacing decayed radioligands and bypasses the regulatory burden of radioactive material licensing.
Directly following from its specific +1.9958 Da mass shift, L-Methionine-34S is procured for Sulfur Stable Isotope Labeling of Amino Acids for Quantification (SULAQ). It is utilized in auxotrophic microbial cultures and mammalian cell lines to exclusively tag and quantify sulfur-containing proteins, simplifying MS/MS spectra compared to global 13C/15N SILAC approaches [1].
Because it avoids the chromatographic retention time shifts associated with deuterated standards, L-Methionine-34S is formulated into internal standard mixtures for clinical and diagnostic LC-MS/MS assays. This ensures strict co-elution with patient-derived unlabeled methionine, yielding highly reproducible absolute quantification for metabolic screening .
Leveraging its high-precision detection via MC-TIMS or EA/IRMS, L-Methionine-34S is used to trace sulfur assimilation and the transsulfuration pathway (e.g., conversion of methionine to cysteine). It allows researchers to track the sulfur atom independently of the carbon backbone, which is impossible with 13C-labeled alternatives [2].